molecular formula C11H12N2O3 B1392282 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid CAS No. 766556-61-0

4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Cat. No.: B1392282
CAS No.: 766556-61-0
M. Wt: 220.22 g/mol
InChI Key: GXOYQBAWAUVQSN-UHFFFAOYSA-N
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Description

4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid is a compound that belongs to the class of pyrimidinones It features a benzoic acid moiety linked to a tetrahydropyrimidinone ring

Scientific Research Applications

4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction can be catalyzed by various Lewis acids, such as hafnium triflate (Hf(OTf)4), which has been shown to enhance the reaction rate and yield under solvent-free conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts like hafnium triflate can be scaled up for industrial applications. The solvent-free conditions also make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrimidinone ring or the benzoic acid moiety.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar pyrimidinone structure and are synthesized via the Biginelli reaction.

    Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid have similar aromatic structures but differ in their functional groups.

Uniqueness: 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid is unique due to its combination of a pyrimidinone ring and a benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-oxo-1,3-diazinan-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)8-2-4-9(5-3-8)13-7-1-6-12-11(13)16/h2-5H,1,6-7H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOYQBAWAUVQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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